molecular formula C15H12F2N2O2 B11940032 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea

Katalognummer: B11940032
Molekulargewicht: 290.26 g/mol
InChI-Schlüssel: OCRHVMVDPYHFRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two fluorine atoms attached to another phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 2,5-difluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The acetyl and fluorine groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea can be compared with other similar compounds, such as:

    1-(3-Acetylphenyl)-3-phenylurea: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    1-(3-Acetylphenyl)-3-(4-fluorophenyl)urea: Contains only one fluorine atom, which may affect its reactivity and applications.

Eigenschaften

Molekularformel

C15H12F2N2O2

Molekulargewicht

290.26 g/mol

IUPAC-Name

1-(3-acetylphenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C15H12F2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-8-11(16)5-6-13(14)17/h2-8H,1H3,(H2,18,19,21)

InChI-Schlüssel

OCRHVMVDPYHFRB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.